Dotriaconta-14,17,20,23,26,29-hexaenoic acid

Description

Properties

IUPAC Name |

dotriaconta-14,17,20,23,26,29-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKGLCYKBLODNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

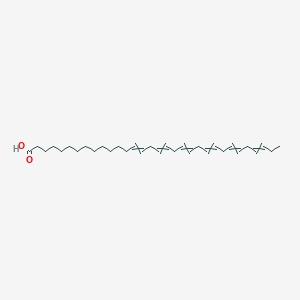

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693940 |

Source

|

| Record name | Dotriaconta-14,17,20,23,26,29-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105517-82-6 |

Source

|

| Record name | Dotriaconta-14,17,20,23,26,29-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dotriaconta-14,17,20,23,26,29-hexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriaconta-14,17,20,23,26,29-hexaenoic acid, a very long-chain polyunsaturated fatty acid (VLC-PUFA) with the designation C32:6, is a specialized lipid primarily found in the retina, brain, and sperm.[1][2] Its unique structure, characterized by a 32-carbon chain with six double bonds, suggests specific and critical roles in cellular function, particularly within the demanding environment of the photoreceptor cells. This technical guide provides a comprehensive overview of the current scientific understanding of this molecule, including its biosynthesis, analytical methodologies, and emerging role in signaling pathways.

Core Data

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₂H₄₄O₂ | - |

| Molecular Weight | 468.7 g/mol | - |

| Systematic Name | (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid | - |

| Abbreviation | C32:6 (n-3) | [3] |

| Physical State | Not explicitly documented, likely an oil at room temperature | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

Tissue Distribution and Quantitative Levels

This compound is found in very low concentrations, primarily within phosphatidylcholine molecules in the photoreceptor outer segments of the retina.[4] Its levels are significantly impacted by mutations in the ELOVL4 gene, as observed in animal models of Stargardt disease-3 (STGD3).

| Tissue/Condition | Species | Analyte | Concentration/Change | Reference |

| Retina (Photoreceptor Outer Segments) | Bovine | C28-C36 VLC-PUFAs in Phosphatidylcholines | ~10 mol % of total fatty acids | [4] |

| Retina | Human | Phosphatidylcholines with C32 VLC-PUFAs (C32:3, C32:4, C32:5, C32:6) | Detected and quantified as major VLC-PC species | [4] |

| Retina of Elovl4 Conditional Knockout Mice | Mouse | Total VLC-PUFAs | Reduced by 88% compared to wild-type | [5] |

| Retina of Stgd3-heterozygous mice | Mouse | C28-C36 acyl phosphatidylcholines | Reduced by approximately 50% | [6] |

| Retina of Stgd3-homozygous mice | Mouse | C28-C36 acyl lipids | Completely missing | [6] |

| Serum and Retina (after gavage) | Mouse | C32:6 n-3 | Detectable uptake | [3] |

Biosynthesis

The synthesis of this compound is a multi-step process involving the elongation of shorter-chain polyunsaturated fatty acids. The key enzyme in this pathway is Elongation of Very Long-Chain Fatty Acids Protein 4 (ELOVL4).[7]

The proposed biosynthetic pathway begins with dietary omega-3 fatty acids, such as docosahexaenoic acid (DHA, C22:6 n-3). ELOVL4, an enzyme primarily located in the endoplasmic reticulum of photoreceptor cells, catalyzes the initial and rate-limiting condensation step in the elongation cycle.[8] Each cycle adds a two-carbon unit from malonyl-CoA to the fatty acyl chain. This process is repeated multiple times to extend the C22 fatty acid to a C32 fatty acid.

Signaling Pathways: The Role of Elovanoids

Recent discoveries have identified a novel class of signaling molecules derived from VLC-PUFAs, termed "elovanoids" (ELVs).[9][10][11] These bioactive lipid mediators are synthesized in response to cellular stress and play a crucial role in promoting cellular survival and resilience, particularly in neural tissues.[9][12] Elovanoids derived from C32:6 n-3, such as ELV-N32, are thought to exert their neuroprotective effects through a signaling cascade that enhances the expression of pro-survival proteins.[11][13]

The proposed signaling pathway is initiated by cellular stress, which leads to the release of C32:6 from membrane phospholipids. This free fatty acid is then enzymatically converted into elovanoids. These molecules can then act in an autocrine or paracrine manner to activate intracellular signaling pathways that ultimately lead to the upregulation of genes involved in cellular protection and homeostasis.[14]

References

- 1. Examination of VLC-PUFA–Deficient Photoreceptor Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 5. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. pnas.org [pnas.org]

- 9. sciencedaily.com [sciencedaily.com]

- 10. neurosciencenews.com [neurosciencenews.com]

- 11. Newly Discovered Elovanoids Called a âTransformative New Concept of Biologyâ [lsuhsc.edu]

- 12. Elovanoids are neural resiliency epigenomic regulators targeting histone modifications, DNA methylation, tau phosphorylation, telomere integrity, senescence programming, and dendrite integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dotriaconta-14,17,20,23,26,29-hexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotriaconta-14,17,20,23,26,29-hexaenoic acid, a very long-chain polyunsaturated fatty acid (VLCPUFA) with the designation C32:6n-3, is a specialized lipid primarily found in the retina, brain, and sperm.[1] Its unique structure, characterized by a 32-carbon backbone and six double bonds, imparts distinct physicochemical properties that are integral to its biological functions, particularly in the intricate environment of photoreceptor membranes. The biosynthesis of this complex fatty acid is critically dependent on the enzymatic activity of Elongation of Very Long Chain Fatty Acids-4 (ELOVL4). Dysregulation of this pathway, often due to genetic mutations in the ELOVL4 gene, is directly implicated in the pathogenesis of Stargardt-like macular dystrophy, highlighting the indispensable role of C32:6n-3 in maintaining retinal health and function. This technical guide provides a comprehensive overview of the structure, properties, and biological significance of this compound, along with detailed experimental protocols for its synthesis and analysis, to support further research and therapeutic development.

Chemical Structure and Physicochemical Properties

This compound is a highly unsaturated fatty acid. The systematic placement of its six cis-double bonds along the acyl chain is crucial for its conformational flexibility and its role in biological membranes.

Chemical Identifiers

| Property | Value |

| Systematic Name | This compound |

| Common Name | C32:6n-3 |

| CAS Number | 105517-82-6 |

| Molecular Formula | C₃₂H₅₂O₂ |

| Molecular Weight | 468.75 g/mol |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively documented. However, based on the known properties of other very long-chain polyunsaturated fatty acids, the following characteristics can be inferred:

| Property | Predicted Value/Characteristic |

| Melting Point | Data not available; likely a liquid or waxy solid at room temperature. |

| Boiling Point | Data not available; susceptible to degradation at high temperatures. |

| Solubility in Water | Poor |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents such as hexane, chloroform, and methanol. |

| Physical State | Likely a liquid or semi-solid at room temperature. |

Biological Significance and Signaling Pathways

This compound is a key component of phospholipids in specific tissues, most notably the retina. Its presence is essential for the normal function of photoreceptor cells.

The biosynthesis of C32:6n-3 is a multi-step process of fatty acid elongation, primarily mediated by the enzyme ELOVL4. This enzyme is responsible for the condensation steps that add two-carbon units to the growing acyl chain. The primary precursors for the synthesis of n-3 VLCPUFAs are shorter-chain polyunsaturated fatty acids such as eicosapentaenoic acid (EPA; 20:5n-3) and docosapentaenoic acid (DPA; 22:5n-3).

Mutations in the ELOVL4 gene can lead to the production of a non-functional or truncated enzyme, resulting in a deficiency of C32:6n-3 and other VLCPUFAs. This deficiency is a direct cause of Stargardt-like macular dystrophy, a form of juvenile macular degeneration that leads to progressive vision loss.

ELOVL4-Mediated Biosynthesis of this compound

The following diagram illustrates the key steps in the biosynthesis of C32:6n-3 from its precursor, docosapentaenoic acid (DPA; 22:5n-3), through the action of the ELOVL4 enzyme complex.

Experimental Protocols

Chemical Synthesis of this compound

The following is a generalized workflow for the chemical synthesis of C32:6n-3, adapted from published methodologies. This multi-step synthesis requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Methodology:

-

Preparation of the Polyunsaturated Building Block: A C22 polyunsaturated aldehyde is typically prepared from a readily available precursor like docosahexaenoic acid (DHA) through a series of protection, reduction, and oxidation steps.

-

Preparation of the Saturated Building Block: A C10 phosphonium salt is synthesized from a corresponding C10 alkyl halide.

-

Wittig Reaction: The C22 aldehyde and the C10 phosphonium salt are reacted under Wittig conditions to form the 32-carbon backbone with the desired double bond geometry.

-

Ester Hydrolysis and Oxidation: The resulting ester is hydrolyzed to the corresponding alcohol, which is then oxidized to the final carboxylic acid.

-

Purification: The crude product is purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. The following protocol outlines a general procedure for the analysis of C32:6n-3 in biological samples.

1. Lipid Extraction:

-

Homogenize the tissue sample (e.g., retina) in a chloroform:methanol mixture (2:1, v/v).

-

Add an internal standard, such as a fatty acid with an odd number of carbons (e.g., C23:0), for quantification.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

2. Saponification and Methylation (FAMEs Preparation):

-

Resuspend the lipid extract in a methanolic sodium hydroxide solution.

-

Heat the mixture to saponify the fatty acids from the lipid backbone.

-

Add a boron trifluoride-methanol solution and heat to methylate the free fatty acids, forming fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with saturated sodium chloride solution.

-

Collect the upper hexane layer and evaporate to dryness.

-

Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-23 or equivalent) suitable for FAMEs separation.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 250 °C) to elute the very long-chain FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Identification: The FAME of this compound is identified by its characteristic retention time and mass spectrum, which will show a molecular ion peak and specific fragmentation patterns.

-

Conclusion

This compound is a vital, yet understudied, very long-chain polyunsaturated fatty acid with a critical role in retinal health. Its biosynthesis, mediated by the ELOVL4 enzyme, is a key pathway for maintaining the structural and functional integrity of photoreceptor cells. The strong association between ELOVL4 mutations, C32:6n-3 deficiency, and Stargardt-like macular dystrophy underscores the potential for therapeutic interventions targeting this pathway. The technical information and experimental protocols provided in this guide are intended to facilitate further research into the precise mechanisms of action of this unique fatty acid and to aid in the development of novel diagnostic and therapeutic strategies for related retinal degenerative diseases. Further characterization of its physicochemical properties and its interactions within the cellular membrane will be crucial for a complete understanding of its biological importance.

References

Dotriaconta-14,17,20,23,26,29-hexaenoic acid biosynthesis pathway

An In-depth Technical Guide on the Biosynthesis of Dotriaconta-14,17,20,23,26,29-hexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (32:6n-3) is a member of a specialized class of lipids known as very long-chain polyunsaturated fatty acids (VLC-PUFAs). These fatty acids, characterized by a carbon chain of 24 or more carbons, are found in low concentrations in specific tissues, most notably the retina, brain, and testes.[1][2][3] Unlike other PUFAs, 32:6n-3 is not obtained from dietary sources but is synthesized endogenously from shorter-chain precursors.[1][2] The biosynthesis of 32:6n-3 is critical for the normal function of photoreceptor cells in the retina, and defects in this pathway are associated with severe retinal degenerative diseases such as Stargardt-like macular dystrophy (STGD3).[3][4] This guide provides a comprehensive overview of the biosynthesis of this compound, with a focus on the core enzymatic processes, quantitative data, and experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step process that occurs in the endoplasmic reticulum and involves the sequential elongation of a precursor fatty acid.[5][6][7] The primary precursor for the synthesis of 32:6n-3 is docosahexaenoic acid (DHA, 22:6n-3).[1][2]

The key enzyme responsible for the elongation of DHA and its subsequent intermediates is Elongation of Very Long Chain Fatty Acids-4 (ELOVL4).[1][2][8] ELOVL4 is a membrane-bound protein located in the endoplasmic reticulum and is highly expressed in the photoreceptor cells of the retina.[5][6][7] The elongation process is a cyclical, four-step reaction that adds two carbons to the fatty acyl chain in each cycle. The four steps are:

-

Condensation: This is the initial and rate-limiting step, catalyzed by ELOVL4. It involves the condensation of a fatty acyl-CoA (the substrate) with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2.[9][10][11][12]

-

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, using NADPH as a cofactor.[12]

-

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a β-hydroxy acyl-CoA dehydratase to form a trans-2,3-enoyl-CoA.[12]

-

Reduction: The final step is the reduction of the trans-2,3-enoyl-CoA by an enoyl-CoA reductase, again using NADPH, to yield a fatty acyl-CoA that is two carbons longer than the original substrate.[12]

This four-step cycle is repeated multiple times to extend the 22-carbon chain of DHA to the 32-carbon chain of this compound. The biosynthesis from DHA to 32:6n-3 involves five such elongation cycles.

Caption: Biosynthesis of this compound from DHA.

Quantitative Data

The study of VLC-PUFA biosynthesis is challenging due to their low abundance. However, several studies have provided quantitative insights into the activity of ELOVL4 and the production of its products in various experimental systems.

| Parameter | Value | Experimental System | Substrate | Reference |

| ELOVL4 Condensation Activity | 200 pmol (maximal specific activity) | Microsomes from HEK293T cells expressing ELOVL4 | 34:5n-3-CoA (5 µM) | [11] |

| Elongation of 26:0 to 28:0 | 79% increase | Cardiomyocytes transduced with ELOVL4 | Endogenous 26:0 | [13] |

| Elongation of 26:0 to 28:0 | 77% increase | ARPE-19 cells transduced with ELOVL4 | Endogenous 26:0 | [13] |

| Elongation of 20:5n-3 | Up to 34:5n-3 | HEPG2 cells transduced with ELOVL4 | 20:5n-3 | [2] |

| Elongation of 26:0, 28:0, 30:0 | Up to 32:0 | HEK293 cells transduced with ELOVL4 | 26:0, 28:0, 30:0 | [2] |

Experimental Protocols

The investigation of the this compound biosynthesis pathway relies on a combination of molecular biology, cell culture, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Overexpression of ELOVL4 in Cell Culture

This protocol is used to study the function of ELOVL4 in cells that do not normally express it, such as HEK293, HEPG2, or ARPE-19 cells.[2][13][14]

-

Vector Construction: The full-length cDNA of human ELOVL4 is cloned into an expression vector, often an adenoviral vector for efficient transduction.[13]

-

Cell Culture and Transduction: The chosen cell line (e.g., HEK293T) is cultured under standard conditions. The cells are then transduced with the ELOVL4-containing adenovirus. Control cells are either non-transduced or transduced with a vector expressing a reporter protein like GFP.[1][13]

-

Fatty Acid Precursor Supplementation: To study the synthesis of specific VLC-PUFAs, the transduced cells are incubated with precursor fatty acids, such as docosahexaenoic acid (DHA, 22:6n-3), eicosapentaenoic acid (EPA, 20:5n-3), or various saturated fatty acids, typically at concentrations ranging from 20 to 50 µM.[1][2]

-

Harvesting and Lipid Extraction: After a defined incubation period (e.g., 24-72 hours), the cells are harvested. Total lipids are extracted using a standard method, such as the Bligh and Dyer method, which uses a chloroform:methanol:water solvent system.[2]

Analysis of Fatty Acid Composition by GC-MS

This is the primary method for identifying and quantifying the fatty acids produced by the cells.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified with a base (e.g., NaOH in methanol) and then methylated using an acid catalyst (e.g., BF3 in methanol) to convert the fatty acids into their more volatile methyl esters.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated by gas chromatography based on their chain length and degree of unsaturation. The eluting compounds are then identified by their mass spectra. Quantification is achieved by comparing the peak areas to those of known internal standards.[2][15]

Microsomal Elongase Assay

This in vitro assay directly measures the enzymatic activity of ELOVL4 in a cell-free system.[2]

-

Microsome Isolation: Cells or tissues expressing ELOVL4 are homogenized, and the microsomal fraction, which contains the endoplasmic reticulum, is isolated by differential centrifugation.[2]

-

Enzyme Reaction: The microsomal preparation is incubated in a reaction buffer containing the fatty acyl-CoA substrate (e.g., 26:0-CoA), malonyl-CoA (with one of the carbons being radiolabeled, e.g., 2-[14C]-malonyl-CoA), and cofactors such as NADPH and NADH.[2]

-

Analysis of Products: The reaction is stopped, and the lipids are extracted and converted to FAMEs. The radiolabeled elongated fatty acid products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by detecting the incorporated radioactivity.[2]

Caption: Experimental workflows for studying ELOVL4 activity.

Regulatory and Signaling Implications

The biosynthesis of this compound and other VLC-PUFAs is tightly regulated, and its disruption has significant pathological consequences.

Mutations in the ELOVL4 gene are the cause of Stargardt-like macular dystrophy (STGD3).[5] Truncating mutations can lead to the mislocalization and aggregation of the ELOVL4 protein, which not only results in a loss of its enzymatic function but also induces chronic stress in the endoplasmic reticulum (ER).[1][6][16] This ER stress can activate the unfolded protein response (UPR), specifically through the eIF2α–ATF4 pathway, which can ultimately lead to apoptosis and the death of photoreceptor cells.[1]

Furthermore, the products of ELOVL4 activity, the VLC-PUFAs, are precursors to a novel class of signaling molecules called "elovanoids."[9] These molecules appear to act as paracrine signals that promote the survival and maintenance of photoreceptor and neuronal cells.[9] Therefore, a deficiency in VLC-PUFA synthesis due to ELOVL4 mutations can lead to a loss of these protective signaling pathways, contributing to retinal degeneration.

Caption: Signaling pathways affected by ELOVL4 mutations.

Conclusion

The biosynthesis of this compound is a highly specialized and essential metabolic pathway in the retina. The enzyme ELOVL4 plays a central and indispensable role in this process by catalyzing the repeated elongation of DHA. Understanding the intricacies of this pathway, from the enzymatic reactions to the cellular consequences of its dysregulation, is crucial for developing therapeutic strategies for retinal degenerative diseases linked to VLC-PUFA deficiency. The experimental approaches outlined in this guide provide a framework for further research into this unique class of lipids and their role in human health and disease.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Different Mutations in ELOVL4 Affect Very Long Chain Fatty Acid Biosynthesis to Cause Variable Neurological Disorders in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 5. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medlineplus.gov [medlineplus.gov]

- 8. WikiGenes - ELOVL4 - ELOVL fatty acid elongase 4 [wikigenes.org]

- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 10. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Effect of Mutant ELOVL4 on the Expression and Function of Wild-Type ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Endogenous Synthesis of C32:6 Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, defined by a carbon chain length of 24 or more, that play critical roles in the function of highly specialized tissues.[1][2] Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are synthesized endogenously within the tissues where they reside, primarily the retina, brain, and testes.[3][4] The biosynthesis of these molecules, particularly C32:6, is a multi-step process of fatty acid elongation and desaturation, critically dependent on the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) .[1][2] Mutations in the ELOVL4 gene are directly linked to Stargardt-3 macular dystrophy (STGD3), a juvenile-onset retinal degeneration, highlighting the essential role of VLC-PUFAs in photoreceptor health.[5][6] This guide provides a comprehensive overview of the C32:6 VLC-PUFA synthesis pathway, the central role of ELOVL4, quantitative data on their abundance and synthesis, and detailed experimental protocols for their study.

The Biosynthesis Pathway of C32:6 VLC-PUFAs

The endogenous synthesis of C32:6 and other VLC-PUFAs is a localized process occurring in the endoplasmic reticulum (ER) of specific cells, such as retinal photoreceptors.[1][7] It involves the sequential addition of two-carbon units to a long-chain PUFA precursor, followed by desaturation steps.

Key characteristics of the pathway include:

-

Precursors: The pathway begins with C18-C22 PUFAs. For the n-3 series, eicosapentaenoic acid (EPA, 20:5n3) and docosapentaenoic acid (DPA, 22:5n3) are key precursors.[4][8] Notably, studies suggest that EPA is a preferred substrate over docosahexaenoic acid (DHA, 22:6n3) for elongation to VLC-PUFAs.[8][9]

-

Elongation Complex: A membrane-bound multi-enzyme complex in the ER carries out the elongation cycle. This cycle consists of four reactions:

-

Condensation: The initial, rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This step is catalyzed by an ELOVL elongase.[1]

-

Reduction: The 3-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.[1]

-

Dehydration: A β-hydroxy acyl-CoA dehydratase removes a water molecule.[1]

-

Reduction: A final reduction by an enoyl-CoA reductase yields a fatty acyl-CoA that is two carbons longer than the original substrate.[1]

-

-

The Role of ELOVL Enzymes: The ELOVL family comprises seven enzymes in vertebrates, each with specificity for fatty acids of different chain lengths.[8][10] While enzymes like ELOVL2 and ELOVL5 are involved in synthesizing LC-PUFAs, ELOVL4 is the crucial and sole elongase responsible for extending fatty acid chains beyond C26 to produce VLC-PUFAs up to 38 carbons in length .[4][8]

-

Desaturation: To achieve the six double bonds characteristic of C32:6, desaturase enzymes (e.g., Δ5 and Δ6 desaturases) introduce additional double bonds at specific positions in the acyl chain.[11] The synthesis of C34:6n3 and C36:6n3 in experimental systems suggests the activity of these desaturases on VLC-PUFA precursors.[4][12]

Mandatory Visualization: VLC-PUFA Biosynthesis Pathway

Quantitative Data Summary

Quantitative analysis reveals the low abundance but significant impact of C32:6 and other VLC-PUFAs. Their levels are tightly linked to ELOVL4 function and are altered in disease states.

| Parameter | Finding | Tissue/Model | Citation |

| Relative Abundance | C32:6n3 accounts for 15% of phosphatidylcholine (PC) fatty acids. | Cod Retina | [9] |

| VLC-PUFAs (C26-C36) constitute ~2% of total fatty acids. | Bovine Retina | [9] | |

| Impact of ELOVL4 Mutation (STGD3) | PC 32:6/22:6 levels are reduced to 69% of wild-type levels. | Stgd3-knockin mice | [13] |

| PC 34:6/22:6 levels are reduced to 41% of wild-type levels. | Stgd3-knockin mice | [13] | |

| PC 36:6/22:6 levels are reduced to 34% of wild-type levels. | Stgd3-knockin mice | [13] | |

| Impact of ELOVL4 Knockout | Significant decrease in retinal glycerophospholipids containing VLC-PUFAs. | Photoreceptor-specific ELOVL4 knockout mice | [14] |

| Substrate Elongation | ELOVL4 elongates 20:5n3 and 22:5n3 to a series of C28-C38 PUFAs. | ELOVL4-transduced rat cardiomyocytes | [4][15] |

| The major VLC-PUFA products from these precursors were 34:5n3 and 36:5n3. | ELOVL4-transduced rat cardiomyocytes | [4][9] | |

| ELOVL4 elongates 26:0, 28:0, and 30:0 precursors to C28:0-C32:0. | ELOVL4-transduced HEK293 cells | [16] | |

| In Vivo Bioavailability | Synthetic C32:6n-3 becomes detectable in serum 6 hours after oral gavage. | Mice | [3] |

| Significant increase in C32:6n-3 detected in the retina 12 hours after feeding. | Mice | [3][17] |

Experimental Protocols

Investigating the synthesis of C32:6 VLC-PUFA requires specialized techniques due to their low abundance and long chain length.

Protocol 1: Analysis of VLC-PUFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common method for identifying and quantifying total VLC-PUFA content.

-

Lipid Extraction:

-

Homogenize tissue or cells in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) using a standard procedure like the Bligh-Dyer method.[18]

-

Add 0.9% NaCl solution, vortex, and centrifuge to achieve phase separation.[19]

-

Collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.[19]

-

-

Trans-esterification (Saponification and Methylation):

-

Convert the extracted lipids into fatty acid methyl esters (FAMEs). This is a critical derivatization step for GC analysis.

-

A common method involves incubating the dried lipid extract with 16% hydrochloric acid in methanol.[20]

-

-

Purification of FAMEs:

-

GC-MS Analysis:

-

Inject the purified FAMEs onto a gas chromatograph coupled with a mass spectrometer.

-

Ionization Modes:

-

Electron Impact (EI): Often results in a common base peak of m/z 79 for most VLC-PUFAs, which is not ideal for distinguishing molecular weight.[20]

-

Liquid Chemical Ionization (LCI) / Atmospheric Pressure Chemical Ionization (APCI): These "softer" ionization techniques are preferred as they often yield a base peak corresponding to the molecular weight of the FAME, allowing for easier identification.[20][21]

-

-

Quantification: Use selected ion monitoring (SIM) to quantify specific VLC-PUFAs based on characteristic fragment ions (e.g., m/z 79 for PUFAs, m/z 108 for n-3 series, m/z 150 for n-6 series).[9]

-

Protocol 2: In Vitro ELOVL4 Enzyme Activity Assay (Gain-of-Function)

This protocol directly assesses the function of the ELOVL4 enzyme.[4][15]

-

Cell Culture and Transduction:

-

Select a cell line that does not endogenously produce VLC-PUFAs (e.g., neonatal rat cardiomyocytes, HEK293 cells).[4][16]

-

Transduce the cells with a viral vector (e.g., adenovirus) carrying the mouse or human Elovl4 gene. Use non-transduced cells or cells transduced with a control vector (e.g., GFP) as negative controls.[4][16]

-

-

Substrate Supplementation:

-

Lipid Analysis:

-

After a suitable incubation period (e.g., 24-48 hours), harvest the cells.

-

Extract the total lipids and analyze the fatty acid composition using the GC-MS protocol described above (Protocol 4.1).

-

The presence of fatty acids longer than the supplemented precursor (e.g., C28-C38 PUFAs) in the ELOVL4-transduced cells, but not in the controls, provides direct evidence of enzyme activity.[4]

-

Mandatory Visualization: Experimental Workflow for VLC-PUFA Analysis

References

- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elovl4a participates in LC-PUFA biosynthesis and is regulated by PPARαβ in golden pompano Trachinotus ovatus (Linnaeus 1758) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathways of VLC-PUFA biosynthesis [pfocr.wikipathways.org]

- 13. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function* [escholarship.org]

- 15. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dotriaconta-14,17,20,23,26,29-hexaenoic Acid in Retinal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The retina is exceptionally enriched in polyunsaturated fatty acids (PUFAs), which are critical for its structure and function. Among these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids. This technical guide focuses on the function of a specific VLC-PUFA, Dotriaconta-14,17,20,23,26,29-hexaenoic acid (C32:6), in the retina. We will delve into its biosynthesis, its structural role in photoreceptor membranes, its conversion into signaling molecules, and its implication in retinal health and disease, particularly Stargardt disease and Age-Related Macular Degeneration (AMD). This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and therapeutic development.

Introduction: The Unique Lipid Landscape of the Retina

The vertebrate retina contains one of the highest concentrations of PUFAs in the body, with a significant portion incorporated into the glycerophospholipids of photoreceptor membranes.[1] A special class of these lipids are the VLC-PUFAs, fatty acids with a carbon chain length of 24 or more.[2] These VLC-PUFAs, including this compound, are found almost exclusively in the retina, brain, and sperm.[3][4][5] Their presence in such specialized tissues suggests unique and vital functions.

This compound is a C32:6 VLC-PUFA whose biological activities are a subject of growing interest, particularly concerning its role in maintaining normal photoreceptor cell function.[5]

Biosynthesis of this compound

The synthesis of VLC-PUFAs occurs in the retina through a series of elongation and desaturation steps. The key enzyme in this pathway is Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4).[2][3] Mutations in the ELOVL4 gene are linked to autosomal dominant Stargardt-like macular dystrophy (STGD3), highlighting the critical role of its products in retinal health.[3][6]

The biosynthetic pathway begins with shorter-chain PUFA precursors, such as eicosapentaenoic acid (EPA, 20:5n-3). ELOVL4, along with other elongases and desaturases, extends the carbon chain to produce a series of VLC-PUFAs, including the C32:6 species.[1] It is noteworthy that docosahexaenoic acid (DHA, 22:6n-3), while abundant in the retina, is considered an end-product of long-chain PUFA biosynthesis and not a preferred substrate for further elongation to VLC-PUFAs.[1]

Structural Role in Photoreceptor Membranes

This compound is predominantly found esterified at the sn-1 position of phosphatidylcholine (PC) molecules within the photoreceptor outer segment membranes.[7] The sn-2 position is typically occupied by DHA (22:6n-3).[7] This unique di-polyunsaturated PC species is thought to play a crucial role in the biophysical properties of the photoreceptor disc membranes, which are essential for the visual transduction cascade. The high degree of unsaturation and the exceptional length of the C32:6 acyl chain likely influence membrane fluidity, curvature, and the function of integral membrane proteins like rhodopsin.

Quantitative Data on VLC-PUFAs in the Retina

The concentration of VLC-PUFAs in the retina is relatively low compared to other fatty acids, but their functional significance is profound.

| VLC-PUFA Parameter | Finding | Source Species | Reference |

| Total Retinal Fatty Acids | Constitute ~2% | Bovine | [1] |

| Phosphatidylcholine in ROS | Constitute ~13% | Bovine | [1] |

| Prominent Species | C32 and C34 VLC-PUFAs with 4, 5, or 6 double bonds | Human, Bovine | [7] |

| AMD Patients vs. Controls | Significantly lower levels of C24, C26, C28, C32, and C34 VLC-PUFAs in retina and RPE/choroid | Human | [8] |

| STGD3 Mouse Model | Selective deficiency of C32-C36 acyl PCs | Mouse | [8] |

Signaling Function: The Emergence of Elovanoids

Recent research has unveiled a novel signaling function for VLC-PUFAs through their conversion into a new class of lipid mediators called elovanoids (ELVs) .[2] this compound is a precursor to ELV-N32. These molecules are biosynthesized in response to cellular stress, such as uncompensated oxidative stress (UOS), and act as potent pro-homeostatic and neuroprotective signals.[3][9]

The proposed signaling pathway for elovanoids involves their interaction with G-protein coupled receptors (GPCRs) and Receptor Activity Mediating Proteins (RAMPs). Specifically, studies have implicated the cannabinoid receptor 2 (CNR2) and RAMP1 in mediating the protective effects of elovanoids in retinal pigment epithelial (RPE) cells.[1]

Upon activation, this signaling cascade is thought to promote cell survival by:

-

Enhancing the expression of anti-apoptotic and pro-survival proteins such as Bcl-2 and Bcl-xL.[3]

-

Downregulating pro-apoptotic proteins like Bax, Bim, and Bid.[7]

-

Suppressing lipid peroxidation , thereby protecting the RPE cells from oxidative damage.[10]

Experimental Protocols

Lipid Extraction and Analysis of VLC-PUFAs

Objective: To extract and quantify this compound and other VLC-PUFAs from retinal tissue.

Methodology:

-

Tissue Homogenization: Retinal tissue is homogenized in a suitable solvent, typically a chloroform/methanol mixture, to extract total lipids.

-

Lipid Extraction: A modified Folch extraction is commonly employed.

-

Transesterification: The lipid extract is transesterified to fatty acid methyl esters (FAMEs) using a reagent like 14% boron trifluoride in methanol or 1% sulfuric acid in methanol.

-

Purification: Solid-phase extraction (SPE) is used to purify the FAMEs and remove interfering substances like cholesterol.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

FAMEs are separated on a capillary GC column.

-

Mass spectrometry is used for identification and quantification. Both electron ionization (EI) and chemical ionization (CI) modes can be used, with CI often providing better sensitivity for VLC-PUFAs.

-

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This method allows for the analysis of intact phosphatidylcholine species containing VLC-PUFAs.

-

Normal-phase LC separates different phospholipid classes.

-

Electrospray ionization (ESI) and tandem MS (MS/MS) are used to identify the specific fatty acyl chains at the sn-1 and sn-2 positions.

-

In Vitro Elovanoid Synthesis and Bioactivity Assay

Objective: To assess the synthesis and neuroprotective effects of elovanoids in a cell culture model.

Methodology:

-

Cell Culture: Human retinal pigment epithelial (RPE) cells or a relevant neuronal cell line are cultured.

-

Induction of Oxidative Stress: Cells are exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a combination of H₂O₂ and tumor necrosis factor-alpha (TNF-α), to mimic disease conditions.

-

Treatment: Cells are co-treated with the precursor, this compound (C32:6).

-

Elovanoid Detection:

-

Lipids are extracted from the cell culture medium and/or cell lysates.

-

LC-MS/MS is used to detect and quantify the synthesized elovanoids (ELV-N32).

-

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by monitoring the expression of apoptosis markers (e.g., cleaved caspase-3) via Western blotting or immunofluorescence.

-

Analysis of Gene and Protein Expression: Quantitative PCR (qPCR) and Western blotting are used to measure changes in the expression of pro-survival and pro-apoptotic genes and proteins.

Implications for Drug Development

The discovery of the neuroprotective role of this compound and its derived elovanoids opens new avenues for the development of therapeutics for retinal degenerative diseases.

-

Dietary Supplementation: While VLC-PUFAs are not typically found in the diet, supplementation with their precursors or with synthetic VLC-PUFAs could be a viable strategy to boost retinal levels and enhance the production of protective elovanoids.

-

Targeting the ELOVL4 Pathway: Modulating the activity of the ELOVL4 enzyme could be a therapeutic approach, although this would require careful consideration to avoid unintended consequences.

-

Elovanoid Agonists: The development of stable, synthetic agonists for the elovanoid receptors (e.g., CNR2) could provide a direct way to activate this neuroprotective signaling pathway.

Conclusion

This compound is a vital and unique component of the retinal lipidome. Its role extends beyond being a structural component of photoreceptor membranes to being a precursor for a novel class of potent signaling molecules, the elovanoids. These lipid mediators are at the forefront of a newly discovered pro-homeostatic signaling system in the retina that protects against cellular stress and degeneration. A deeper understanding of the biosynthesis, regulation, and signaling of this VLC-PUFA and its derivatives will be instrumental in developing innovative therapies for debilitating retinal diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. "Overview of How n32 and n34 Elovanoids Sustain Sight by Protecting Ret" by Nicolas G. Bazan [digitalscholar.lsuhsc.edu]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Elovanoids are neural resiliency epigenomic regulators targeting histone modifications, DNA methylation, tau phosphorylation, telomere integrity, senescence programming, and dendrite integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Overview of how N32 and N34 elovanoids sustain sight by protecting retinal pigment epithelial cells and photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

The Biological Role of Dotriaconta-14,17,20,23,26,29-hexaenoic Acid in Sperm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotriaconta-14,17,20,23,26,29-hexaenoic acid (C32:6), a very-long-chain polyunsaturated fatty acid (VLC-PUFA), is a unique lipid component of mammalian sperm cells. While its precise biological functions are an active area of investigation, emerging evidence strongly suggests a critical role in sperm physiology, including membrane structure, capacitation, and the acrosome reaction. This technical guide provides a comprehensive overview of the current understanding of C32:6 in sperm, detailing its biosynthesis, correlation with sperm quality parameters, and putative roles in key signaling events. Detailed experimental protocols for the analysis of VLC-PUFAs and the assessment of sperm function are provided, alongside visualizations of relevant pathways and workflows to support further research and development in the field of male reproductive health.

Introduction

The lipid composition of the sperm plasma membrane is fundamental to its function, influencing fluidity, signaling, and the fusogenic events required for fertilization.[1] Among the diverse array of fatty acids present in sperm, very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having 28 or more carbons, represent a unique and essential class.[2] this compound (C32:6) is a prominent member of this family found in sperm.[2] Although present in relatively small quantities, studies have consistently highlighted a strong correlation between VLC-PUFA levels and key semen parameters, suggesting their indispensability for male fertility.[3][4] This guide synthesizes the current knowledge on the biological role of C32:6 in sperm, offering a technical resource for researchers and professionals in andrology and drug development.

Biosynthesis of this compound in the Testis

The synthesis of C32:6 in the testes is a multi-step enzymatic process involving fatty acid elongases and desaturases. The key enzyme responsible for the extension of long-chain PUFAs to VLC-PUFAs is Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[5]

The proposed biosynthetic pathway for C32:6 originates from shorter-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA, 20:5n-3).[6] ELOVL4 exhibits substrate specificity, preferentially elongating C20-C22 PUFAs.[6] The enzyme catalyzes the initial and rate-limiting condensation step in the elongation cycle. Studies have shown that ELOVL4 is involved in the elongation steps from C26 to C28, C28 to C30, and C30 to C32.[7] While the precise and complete pathway to C32:6 is still under investigation, it is understood to involve a series of elongation and desaturation reactions.

Figure 1: Proposed Biosynthetic Pathway of C32:6 in the Testis.

Quantitative Correlation with Sperm Parameters

Multiple studies have established a significant positive correlation between the levels of VLC-PUFAs, including C32:6, and critical semen parameters. Lower levels of VLC-PUFAs are consistently associated with reduced sperm count and total motile sperm count.[3][4]

| Sperm Parameter | Correlation with Total VLC-PUFA Percentage | Reference |

| Sperm Concentration | Positive (Spearman r=0.56, p<0.0001) | [3] |

| Total Motile Count | Positive (Spearman r=0.40, p<0.0001) | [3] |

| Morphology | Positive (Spearman r=0.26, p=0.0005) | [3] |

| Live Birth Outcome | Higher probability in the third tertile of hydroxylated VLC-PUFA percentage (RR 1.72) | [8] |

Table 1: Summary of Quantitative Data on the Correlation of Sperm VLC-PUFAs with Semen Parameters and Fertility Outcomes.

A study on men undergoing fertility testing found that VLC-PUFAs comprised 0 to 6.1% of the total sphingomyelin pool in sperm.[4] Importantly, there was no strong correlation between VLC-PUFA levels and the precursor docosahexaenoic acid (DHA), suggesting that deficiencies in VLC-PUFAs are not necessarily due to a lack of precursors but may be related to the enzymatic machinery of elongation.[4]

Biological Role in Sperm Function

While the specific molecular mechanisms are still being elucidated, the unique structure of C32:6 suggests several critical roles in sperm physiology, primarily related to the properties of the sperm membrane.

Membrane Fluidity and Structure

The presence of multiple double bonds in the long acyl chain of C32:6 is thought to significantly influence the fluidity and flexibility of the sperm membrane.[1] This is crucial for sperm motility, capacitation, and the acrosome reaction, all of which involve dynamic changes in the plasma membrane.[9]

Role in Capacitation and the Acrosome Reaction

Capacitation is a series of physiological changes that sperm undergo in the female reproductive tract to become competent to fertilize an oocyte. The acrosome reaction is the subsequent exocytosis of the acrosomal contents, which is essential for penetration of the zona pellucida. Both processes are heavily dependent on membrane-mediated signaling events.

While a direct role for C32:6 in these processes has not been definitively established, the general importance of PUFAs is well-documented. A decrease in PUFA content has been observed during the acrosome reaction, suggesting their involvement in the membrane fusion events that characterize this process.[10] It is hypothesized that VLC-PUFAs like C32:6 may be localized to specific membrane domains, such as lipid rafts, where they could modulate the activity of ion channels and receptors crucial for capacitation and the acrosome reaction.

Figure 2: Hypothetical Role of C32:6 in Sperm Signaling Pathways.

Experimental Protocols

Analysis of VLC-PUFAs in Sperm by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of VLC-PUFAs from human sperm.

5.1.1. Sample Preparation

-

Collect semen samples and allow them to liquefy at room temperature for 30-60 minutes.

-

Separate spermatozoa from seminal plasma by centrifugation through a discontinuous density gradient (e.g., 40% and 80% gradients).[11]

-

Wash the sperm pellet twice with a suitable buffer (e.g., phosphate-buffered saline) by centrifugation.[11]

-

Resuspend the final sperm pellet in a known volume of buffer for cell counting.

5.1.2. Lipid Extraction

-

To a known number of sperm cells, add a mixture of chloroform and methanol (1:2, v/v) and vortex thoroughly.[11]

-

Incubate at room temperature for 30 minutes.[11]

-

Add chloroform and a weak acid (e.g., 40 mM acetic acid) to induce phase separation.[11]

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[11]

-

Dry the lipid extract under a stream of nitrogen.

5.1.3. LC-MS/MS Analysis

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., acetonitrile/isopropanol).[12]

-

Perform chromatographic separation using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water/formic acid and methanol/formic acid).[11]

-

Detect the fatty acids using a mass spectrometer operating in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.[12]

Figure 3: Experimental Workflow for LC-MS/MS Analysis of C32:6 in Sperm.

In Vitro Sperm Capacitation

-

Prepare a suitable capacitating medium (e.g., Human Tubal Fluid medium) supplemented with a protein source like bovine serum albumin (BSA).

-

Incubate washed sperm in the capacitating medium at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 3-5 hours).[11]

-

Capacitation can be assessed by evaluating protein tyrosine phosphorylation via western blotting or immunofluorescence.

In Vitro Acrosome Reaction Assay

-

Following capacitation, induce the acrosome reaction by adding an agonist such as progesterone or the calcium ionophore A23187.[11]

-

Incubate for an appropriate duration (e.g., 15-30 minutes).[11]

-

Fix the sperm and assess the acrosomal status using a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA), followed by fluorescence microscopy or flow cytometry. Acrosome-intact sperm will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will show no or minimal fluorescence.

Future Directions and Conclusion

The study of this compound and other VLC-PUFAs in sperm is a rapidly evolving field. While a strong correlation with male fertility is evident, further research is needed to elucidate the precise molecular mechanisms by which C32:6 exerts its effects. Key areas for future investigation include:

-

Direct interaction with signaling molecules: Investigating the potential for C32:6 to directly modulate the activity of sperm-specific ion channels (e.g., CatSper) and G-protein coupled receptors.[13][14]

-

Localization within sperm membranes: Determining the specific distribution of C32:6 within different membrane domains of the sperm head and tail.

-

Therapeutic potential: Exploring the possibility of modulating VLC-PUFA levels through dietary supplementation or targeted enzymatic interventions to improve sperm function in cases of male infertility.

References

- 1. Relevance of Fatty Acids to Sperm Maturation and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sperm Very Long Chain Polyunsaturated Fatty Acids: Relation to Semen Parameters and Live-birth Outcome in a Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decreased very long chain polyunsaturated fatty acids in sperm correlates with sperm quantity and quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Sperm very long-chain polyunsaturated fatty acids: relation to semen parameters and live birth outcome in a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty Acid Profile and Metabolism Are Related to Human Sperm Parameters and Are Relevant in Idiopathic Infertility and Varicocele - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relationship between acrosome reaction and polyunsaturated fatty acid composition in boar sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipidomics profiles of human spermatozoa: insights into capacitation and acrosome reaction using UPLC-MS-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. endocrinology.org [endocrinology.org]

- 14. researchgate.net [researchgate.net]

The Enigmatic Role of Dotriaconta-14,17,20,23,26,29-hexaenoic Acid in Brain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotriaconta-14,17,20,23,26,29-hexaenoic acid, a 32-carbon, six double-bond very-long-chain polyunsaturated fatty acid (VLC-PUFA), is an emerging molecule of interest in the intricate landscape of brain lipid biochemistry. Synthesized by the enzyme ELOVL4, this complex fatty acid is found in specialized tissues, including the brain, although its precise functions remain largely under investigation. This technical guide synthesizes the current understanding of this compound, delving into its biosynthesis, known and hypothesized roles in neuronal function, and its potential as a therapeutic target. We present available quantitative data, detailed experimental protocols for its analysis, and conceptual signaling pathways to provide a comprehensive resource for the scientific community.

Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in the Brain

The brain is exceptionally enriched in lipids, with polyunsaturated fatty acids (PUFAs) being critical for its structure and function.[1][2] While the roles of long-chain PUFAs (LC-PUFAs) such as docosahexaenoic acid (DHA) and arachidonic acid (ARA) are well-established, a class of even longer fatty acids, the VLC-PUFAs (≥ 28 carbons), are gaining attention for their unique properties and biological activities.[3][4]

This compound (C32:6) is a member of the VLC-PUFA family.[5] These molecules are present in very small amounts in specific tissues, including the brain, retina, and testes.[3][6] The enzyme ELOVL4 is the key catalyst in the biosynthesis of VLC-PUFAs, extending precursor LC-PUFAs.[3][7] Mutations in the ELOVL4 gene are associated with severe neurological disorders, underscoring the critical role of its products in the central nervous system.[1][2][7]

Biosynthesis of this compound

The synthesis of this compound is a multi-step process occurring in the endoplasmic reticulum, primarily driven by the elongase ELOVL4. This enzyme facilitates the addition of two-carbon units to a precursor fatty acid. The likely precursor for C32:6 is docosahexaenoic acid (DHA, C22:6).

Quantitative Data on VLC-PUFAs

Quantitative analysis of VLC-PUFAs is challenging due to their low abundance. Data on the specific concentration of this compound in the brain is scarce. However, studies have quantified related VLC-PUFAs in various tissues, providing a reference for their relative levels.

| Tissue | Species | VLC-PUFA | Concentration/Abundance | Reference |

| Human Retina | Homo sapiens | C32-C36 VLC-PUFAs | Significantly lower in patients with Age-related Macular Degeneration (AMD) compared to controls. | [3] |

| Bovine Retina | Bos taurus | C32:6 and other VLC-PUFAs | Identified and quantified as components of phosphatidylcholines. | [8] |

| Gilthead Sea Bream | Sparus aurata | C24-C44 VLC-PUFAs | Detected in eye, brain, and gonads, with levels down to 2.5 × 10–3 pmol/mg lipid. | [6] |

| Mouse Retina | Mus musculus | C30-C34 VLC-PUFAs | Reduced by up to 98% in ELOVL4 conditional knockout mice. | [9] |

Role in Brain Function: Current Evidence and Hypotheses

While direct evidence for the specific roles of this compound in the brain is limited, research on ELOVL4 and the broader class of VLC-PUFAs provides significant insights.

Regulation of Synaptic Function

Mutations in ELOVL4 are linked to neurological disorders characterized by seizures and neurodegeneration, suggesting a critical role for its products in synaptic function.[1][2][7] ELOVL4-derived VLC-saturated fatty acids (VLC-SFAs) are enriched in synaptic vesicles and are thought to regulate the kinetics of presynaptic neurotransmitter release.[1] It is hypothesized that VLC-PUFAs, including C32:6, may also play a role in modulating synaptic vesicle recycling and neurotransmitter release.[10]

Precursor to Bioactive Signaling Molecules: Elovanoids

VLC-PUFAs are precursors to a novel class of lipid mediators called "elovanoids."[3][11] These molecules are enzymatically produced from VLC-PUFAs and have demonstrated potent neuroprotective effects.[11] Elovanoids are thought to act as signaling molecules that promote neuronal survival and homeostasis.[1]

Modulation of Membrane Properties

PUFAs are known to influence the fluidity and structure of cellular membranes.[12][13] The unique structure of VLC-PUFAs, with a long saturated segment and a highly unsaturated tail, suggests they may have distinct effects on membrane biophysics.[14] These alterations in membrane properties could, in turn, affect the function of embedded proteins such as ion channels and receptors, thereby influencing neuronal excitability and signaling.[12][15][16]

Experimental Protocols

The analysis of this compound and other VLC-PUFAs requires specialized and sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of VLC-PUFAs

This protocol provides a general workflow for the analysis of VLC-PUFAs in brain tissue.

1. Lipid Extraction:

-

Homogenize brain tissue in a chloroform:methanol solution (2:1, v/v).

-

Add an internal standard (e.g., a deuterated VLC-PUFA) for quantification.

-

Separate the lipid-containing organic phase.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Saponify the lipid extract using methanolic KOH to release free fatty acids.

-

Methylate the free fatty acids using BF3-methanol or HCl-methanol to form FAMEs.

3. Purification of FAMEs:

-

Purify the FAMEs using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the VLC-PUFA fraction.

4. GC-MS Analysis:

-

Inject the purified FAMEs onto a GC-MS system equipped with a suitable capillary column.

-

Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of VLC-PUFAs

LC-MS/MS offers a sensitive and specific method for analyzing intact VLC-PUFA-containing phospholipids.

1. Lipid Extraction:

-

Extract lipids from brain tissue as described for GC-MS, including the addition of an appropriate internal standard (e.g., a synthetic VLC-PUFA-containing phospholipid).

2. Liquid Chromatography Separation:

-

Inject the lipid extract onto a reverse-phase or normal-phase LC column.

-

Use a gradient elution program to separate different lipid classes and molecular species.

3. Tandem Mass Spectrometry Analysis:

-

Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Perform precursor ion scanning, neutral loss scanning, or multiple reaction monitoring (MRM) to specifically detect and quantify VLC-PUFA-containing lipids.

Future Directions and Therapeutic Implications

The study of this compound and other VLC-PUFAs in the brain is a nascent field with immense potential. Future research should focus on:

-

Quantitative Mapping: Precisely quantifying the levels of C32:6 and other VLC-PUFAs in different brain regions and neuronal populations.

-

Functional Studies: Elucidating the specific roles of C32:6 in synaptic transmission, neuronal survival, and neuroinflammation using advanced cellular and animal models.

-

Signaling Pathway Elucidation: Identifying the receptors and downstream signaling pathways for elovanoids derived from C32:6.

-

Therapeutic Development: Investigating the potential of C32:6 supplementation or modulation of ELOVL4 activity for the treatment of neurological disorders.

Understanding the intricate biology of this compound will undoubtedly open new avenues for understanding brain function and developing novel therapeutic strategies for a range of neurological and neurodegenerative diseases.

References

- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue pretreatment for LC-MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics | NSF Public Access Repository [par.nsf.gov]

- 6. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyunsaturated Fatty Acids Influence Synaptojanin Localization to Regulate Synaptic Vesicle Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of dietary polyunsaturated fatty acids on neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyunsaturated fatty acids in lipid membranes regulate human neuronal function and amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genesis of Discovery: A Technical Chronicle of Very-Long-Chain Polyunsaturated Fatty Acids

A deep dive into the discovery, analysis, and biological significance of VLC-PUFAs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this unique lipid class.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a distinct class of lipids characterized by their substantial carbon chain length (C24-C38) and high degree of unsaturation. First identified in the late 1980s, these molecules are not obtained from typical dietary sources but are endogenously synthesized in specific tissues, most notably the retina and testes.[1] Their unique structural properties confer specialized functions within cellular membranes and as precursors to potent signaling molecules. This technical guide provides an in-depth exploration of the history of their discovery, the evolution of analytical techniques for their characterization, a compilation of quantitative data on their distribution, and a detailed look at their biosynthetic and signaling pathways.

A Historical Perspective: Unraveling a New Class of Lipids

The journey into the world of VLC-PUFAs began in 1987 when Aveldaño and Sprecher reported the existence of a novel group of polyenoic fatty acids in bovine retinal phosphatidylcholines.[2][3] These fatty acids possessed unusually long carbon chains, ranging from 24 to 38 carbons, a stark contrast to the more common long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[2][3] This seminal discovery, a culmination of meticulous analytical work, opened a new frontier in lipid research.

Early investigations relied on a combination of chromatographic techniques to isolate and identify these novel lipids. The process was arduous, involving:

-

Lipid Extraction: Total lipids were extracted from tissues using established methods like the Folch or Bligh-Dyer procedures, which utilize chloroform and methanol to partition lipids from other cellular components.

-

Lipid Class Separation: The complex lipid extract was then fractionated into different lipid classes (e.g., phospholipids, triglycerides) using thin-layer chromatography (TLC).[2]

-

Derivatization: To make the fatty acids amenable to gas chromatography (GC), they were converted into more volatile fatty acid methyl esters (FAMEs).

-

Argentation Thin-Layer Chromatography: A key step in the early analysis was argentation TLC, where TLC plates impregnated with silver nitrate were used to separate FAMEs based on their degree of unsaturation.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Finally, GC-MS was employed to separate the FAMEs based on their chain length and to identify their molecular weights and fragmentation patterns, confirming their novel structures.[2]

Subsequent research in the following decades focused on elucidating the biosynthetic pathway of VLC-PUFAs, leading to the identification of the key enzyme, Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4).[4] This discovery provided a genetic and mechanistic basis for the tissue-specific production of these unique lipids and linked defects in their synthesis to certain inherited retinal diseases.[4]

Quantitative Distribution of VLC-PUFAs

VLC-PUFAs are found in remarkably high concentrations in the retina and testes, suggesting specialized roles in these tissues. The following tables summarize quantitative data from key studies, showcasing the distribution of various VLC-PUFA species.

| VLC-PUFA Species | Bovine Retina (mol % of total fatty acids in PC)[5] | Human Retina (Peak Area Value Normalized with IS and Sample Weight)[6] |

| n-6 Series | ||

| 28:4n-6 | Present | 0.12 ± 0.02 |

| 30:4n-6 | Present | 0.08 ± 0.01 |

| 32:4n-6 | Major | 0.25 ± 0.04 |

| 34:4n-6 | Major | 0.18 ± 0.03 |

| n-3 Series | ||

| 28:5n-3 | Present | 0.09 ± 0.01 |

| 30:5n-3 | Present | 0.15 ± 0.02 |

| 32:5n-3 | Present | 0.21 ± 0.03 |

| 32:6n-3 | Major | 0.45 ± 0.07 |

| 34:5n-3 | Major | 0.33 ± 0.05 |

| 34:6n-3 | Major | 0.58 ± 0.09 |

| 36:5n-3 | Present | 0.11 ± 0.02 |

| 36:6n-3 | Present | 0.19 ± 0.03 |

Table 1: Quantitative Composition of VLC-PUFAs in Bovine and Human Retina. Data from bovine retina represents the mole percentage of total fatty acids in the phosphatidylcholine (PC) fraction. Human retina data is presented as normalized peak area values from GC-MS analysis.

| VLC-PUFA Species | Rat Testis (Relative Abundance)[7] | Bull Spermatozoa (mol % of total fatty acids in sphingomyelin)[8] |

| n-6 Series | ||

| 28:4n-6 | Abundant | Present |

| 30:5n-6 | Most Abundant | Present |

| n-3 Series | ||

| 30:6n-3 | - | Abundant |

| 32:6n-3 | - | Predominant |

| 34:6n-3 | - | Abundant |

Table 2: Predominant VLC-PUFA Species in Mammalian Testes and Spermatozoa. Data from rat testis indicates relative abundance, while data from bull spermatozoa shows the mole percentage in the sphingomyelin fraction.

Key Experimental Protocols

The accurate analysis and synthesis of VLC-PUFAs are crucial for advancing research in this field. This section provides detailed methodologies for key experiments.

Extraction and Analysis of VLC-PUFAs from Retinal Tissue

This protocol outlines the steps for extracting and quantifying VLC-PUFAs from retinal tissue using gas chromatography-mass spectrometry (GC-MS).

a. Lipid Extraction (Modified Folch Method)

-

Homogenize retinal tissue in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower phase and wash it with a small volume of methanol:water (1:1, v/v).

-

Evaporate the solvent under a stream of nitrogen.

b. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Resuspend the dried lipid extract in a known volume of methanolic NaOH.

-

Heat the mixture at 100°C for 5 minutes to saponify the lipids.

-

Cool the sample and add 14% boron trifluoride (BF₃) in methanol.

-

Heat at 100°C for 30 minutes to methylate the fatty acids.

-

Cool the sample and add hexane and saturated NaCl solution.

-

Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

Collect the hexane layer for GC-MS analysis.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Injector: Use a split/splitless injector at a temperature of 250°C.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 240°C) to elute the FAMEs based on their chain length and unsaturation.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

Identification: Identify VLC-PUFA FAMEs based on their retention times compared to standards and their characteristic mass spectra.

References

- 1. Elovanoids are neural resiliency epigenomic regulators targeting histone modifications, DNA methylation, tau phosphorylation, telomere integrity, senescence programming, and dendrite integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dotriaconta-14,17,20,23,26,29-hexaenoic Acid: Synthesis, Biological Significance, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dotriaconta-14,17,20,23,26,29-hexaenoic acid, a very-long-chain polyunsaturated fatty acid (VLC-PUFA). It covers the compound's identifiers, including its CAS number, and delves into its crucial role in retinal health and disease. This document details the chemical synthesis of this complex fatty acid, presents quantitative data on its bioavailability from preclinical studies, and outlines key experimental protocols for its analysis. Furthermore, it visually represents the biosynthetic pathway and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in lipid biology, ophthalmology, and drug development.

Compound Identification

This compound is a C32:6 n-3 very-long-chain polyunsaturated fatty acid. Due to its specialized nature, it is not commonly available through diet and is synthesized endogenously in specific tissues.

| Identifier | Value |

| Chemical Name | This compound |

| Abbreviation | 32:6n-3 |

| Synonym | Very Long Chain Polyunsaturated Fatty Acid (VLCPUFA) |

| CAS Number | 105517-82-6[1] |

Biological Significance

This compound is a critical component of cell membranes in highly specialized tissues, including the retina, brain, and sperm.[1] Its unique structure, with a long saturated carbon chain and a highly unsaturated terminus, is believed to contribute to the high fluidity and curvature of photoreceptor outer segment membranes, which is essential for vision.